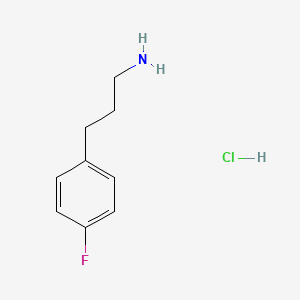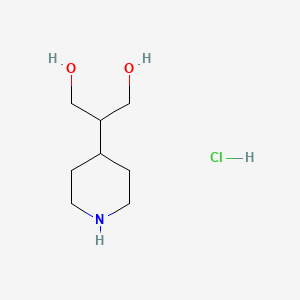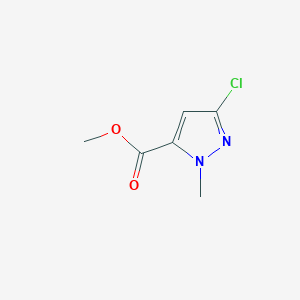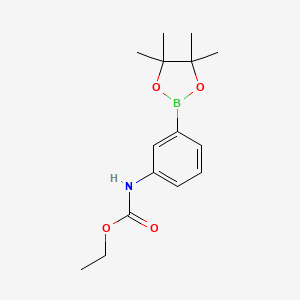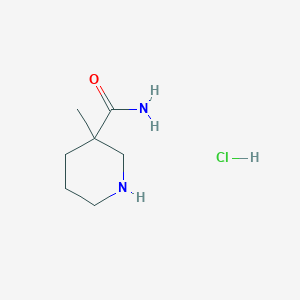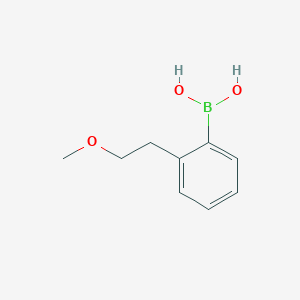
2-(2-Methoxyethyl)phenylboronic acid
Overview
Description
“2-(2-Methoxyethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic .Molecular Structure Analysis
The molecular formula of “this compound” is C9H13BO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. One such reaction is the protodeboronation of pinacol boronic esters, which has been reported in the literature .Scientific Research Applications
Supramolecular Assemblies
2-(2-Methoxyethyl)phenylboronic acid and similar phenylboronic acids are utilized in designing and synthesizing supramolecular assemblies. These assemblies are formed due to the creation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. Additionally, a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer was identified in the crystal structure of 4-methoxyphenylboronic acid, showcasing the compound's potential in structural chemistry (Pedireddi & Seethalekshmi, 2004).
Catalysis in Organic Synthesis
Phenylboronic acids, including derivatives similar to this compound, serve as catalysts in organic synthesis. For example, they are used in dehydrative amidation between carboxylic acids and amines, enhancing the synthesis process by preventing the coordination of amines to the boron atom, thus accelerating amidation (Wang, Lu, & Ishihara, 2018). They are also involved in the rhodium-catalyzed coupling of 2-silylphenylboronic acids with alkynes leading to benzosiloles, a process that includes the cleavage of robust silicon-methyl bonds in the trimethylsilyl group (Tobisu, Onoe, Kita, & Chatani, 2009).
Biomedical Applications
This compound and its relatives have been incorporated into thermo-responsive block copolymers for biomedical applications. These compounds undergo multiple micellization and dissociation transitions and exhibit unique sugar- and pH-responsive properties, making them suitable for applications such as drug delivery systems and biosensors (Jin, Lv, Liu, Xu, & Ji, 2010). Similarly, phenylboronic acid-containing materials have been explored for their glucose-responsive properties, particularly in drug delivery for insulin (Ma & Shi, 2014).
Safety and Hazards
Future Directions
The future directions for “2-(2-Methoxyethyl)phenylboronic acid” and other boronic acids include their use in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Additionally, the development of novel boronic acids having a monomeric structure is a topic of ongoing research .
Mechanism of Action
Target of Action
The primary target of 2-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
Boronic acids like this compound are generally stable and easy to handle , suggesting they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may affect the compound’s action, efficacy, and stability in different environments.
Properties
IUPAC Name |
[2-(2-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYMAAFQHBRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
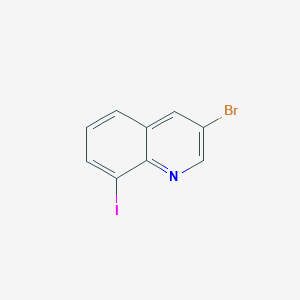
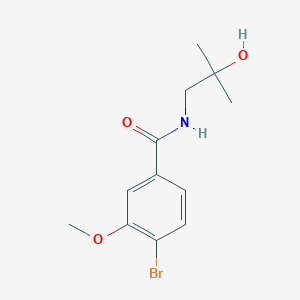
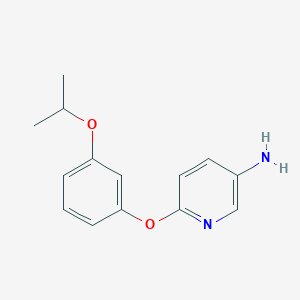
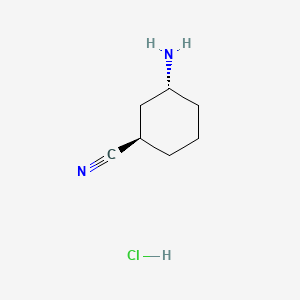
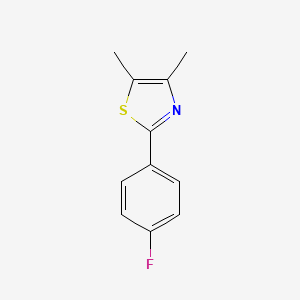
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)
